Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH A basic monosaccharide fragment of branched N-linked oligosaccharides found on glycoproteins.

Brand Name: Vulcanchem
CAS No.: 160067-63-0
VCID: VC21551201
InChI: InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C32H36N2O13
Molecular Weight: 656.6 g/mol

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

CAS No.: 160067-63-0

Cat. No.: VC21551201

Molecular Formula: C32H36N2O13

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH - 160067-63-0

Specification

CAS No. 160067-63-0
Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
IUPAC Name (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1
Standard InChI Key ORICVOOXZDVFIP-ILRBKQRBSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH consists of an L-serine amino acid with three key modifications: an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a free carboxylic acid at the C-terminus, and a β-D-N-acetylglucosamine (GlcNAc) with three acetyl protecting groups attached to the serine side chain hydroxyl group .

Structural Characteristics

The compound has a molecular formula of C32H36N2O13 and a molecular weight of 656.63 g/mol . The structure features:

  • An Fmoc group protecting the α-amino function of serine

  • A β-glycosidic linkage between serine and GlcNAc

  • Three acetyl groups protecting the hydroxyl groups at positions 3, 4, and 6 of the GlcNAc moiety

  • An acetamido group at position 2 of the sugar

  • A free carboxylic acid function for peptide coupling

Physical and Chemical Properties

Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is typically available as a white to off-white powder . It exhibits specific characteristics including:

  • Storage temperature requirement: -20°C for optimal stability

  • Solubility: Generally soluble in dichloromethane, chloroform, DMF, and DMSO

  • HPLC purity: ≥95%

Spectroscopic Data

The compound is well-characterized by various analytical techniques. NMR data from the literature provides detailed structural confirmation:

1H NMR (400 MHz, CDCl3/CD3OD (v/v; 9:1)):

  • δ 7.77 (d, J 7.5 Hz, 2H, Fmoc-Ar)

  • δ 7.63 (d, J 7.1 Hz, 2H, Fmoc-Ar)

  • δ 7.39 (t, J 7.5 Hz, 2H, Fmoc-Ar)

  • δ 7.32 (m, 2H, Fmoc-Ar)

  • δ 5.18 (t, J 9.7 Hz, 1H, H-3)

  • δ 5.01 (t, J 9.4 Hz, 1H, H-4)

  • δ 4.56 (d, J 8.3 Hz, 1H, H-1)

  • δ 4.51-4.37 (m, 3H, CH2a Fmoc, CHα Ser, CH2b Fmoc)

  • δ 4.26-4.10 (m, 4H, H-6a, CH Fmoc, CH2a Ser, H-6b)

  • δ 3.88-3.84 (m, 2H, CH2b Ser, H-2)

  • δ 3.67 (ddd, J 9.9, 4.5, 2.4 Hz, 1H, H-5)

  • δ 2.07, 2.03, 2.02 (3s, 9H, 3×COCH3)

  • δ 1.84 (s, 3H, NHCOCH3)

13C NMR (100 MHz, CDCl3/CD3OD (v/v; 9:1)):

  • δ 171.5, 170.7, 170.5, 169.2 (4×C=O)

  • δ 155.9 (Fmoc C=O)

  • δ 143.3, 143.2, 140.8, 127.3, 126.7, 124.5, 119.5 (Fmoc aromatic)

  • δ 100.5 (C-1)

  • δ 71.9, 71.2, 68.8, 68.2 (sugar ring carbons)

  • δ 66.3 (Fmoc CH2)

  • δ 61.6 (C-6)

  • δ 53.9, 53.4 (Cα)

  • δ 46.7 (Fmoc CH)

  • δ 22.0, 20.1, 20.0 (4×CH3)

Synthesis Methodologies

Several approaches have been documented for the synthesis of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, with varying degrees of efficiency and complexity.

Microwave-Assisted Synthesis

One of the most efficient methods involves microwave-assisted glycosylation of Fmoc-protected serine with peracetylated N-acetylglucosamine, catalyzed by Lewis acids:

  • Fmoc-L-Ser-OH (0.2 mmol) and 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranose (0.26 mmol) are combined in a microwave vial

  • Dichloromethane (3 mL) is added as solvent

  • Lewis acid (SnCl4 or BF3·Et2O, 0.4 mmol) is added as promoter

  • The mixture is heated to 100°C for 5 minutes under microwave irradiation

  • The product is purified by preparative HPLC

This method offers several advantages:

  • Rapid reaction time (5 minutes vs. hours for conventional methods)

  • Direct use of unprotected carboxyl groups in Fmoc amino acids

  • Moderate to good yields (52-72% for various glycosylated Fmoc-Ser derivatives)

  • Stereoselective formation of β-glycosides

Conventional Glycosylation via Oxazoline Intermediates

An alternative approach involves the use of oxazoline intermediates:

  • Preparation of α-chloro-GlcNAc(OAc)3 from N-acetyl-D-glucosamine using acetyl chloride

  • Formation of oxazoline intermediate using TMSOTf in 1,2-dichloroethane under reflux

  • Coupling of the oxazoline with Fmoc-Ser-OtBu using anhydrous CuCl2

  • Removal of the tert-butyl ester using TFA/H2O (9:1)

  • Purification by flash column chromatography

The reported yield for this method is around 44% for the glycosylation step, followed by quantitative removal of the tert-butyl group .

Comparison of Synthesis Methods

MethodReaction TimeTemperatureCatalyst/PromoterYieldAdvantages
Microwave-assisted5 min100°CSnCl4 or BF3·Et2O52-72%Rapid, direct use of unprotected carboxyl groups
Oxazoline intermediate24+ hRefluxCuCl2~44%Well-established, scalable
Via peracetylated GlcNAc24-48 h0°C to r.t.BF3·Et2O~13%Direct glycosylation with molecular sieves

Applications in Peptide Synthesis

Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is primarily used as a building block in the solid-phase synthesis of glycopeptides, allowing for the site-specific incorporation of O-linked GlcNAc modifications.

Solid-Phase Peptide Synthesis (SPPS)

The building block is directly compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols:

  • The protected amino acids are sequentially coupled to a solid support

  • Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is incorporated at the desired position in the sequence

  • After complete assembly, the peptide is cleaved from the resin and deprotected

  • The acetyl groups on the sugar moiety can be removed selectively under mild basic conditions

The use of this building block has several advantages:

  • Site-specific incorporation of O-GlcNAc modifications

  • Compatibility with standard Fmoc SPPS chemistry

  • β-stereoselectivity of the glycosidic linkage is pre-defined

  • Avoids the challenges of post-synthetic glycosylation

Glycopeptide Library Generation

The availability of this pre-formed building block enables the creation of glycopeptide libraries:

  • Combinatorial approaches to generate diverse glycopeptide sequences

  • Parallel synthesis of multiple glycopeptides for structure-activity relationship studies

  • Creation of homogeneous glycopeptide preparations for biological evaluation

Structural Comparisons with Related Glycosylated Amino Acids

Several related glycosylated amino acid building blocks are available for peptide synthesis, each with specific structural features and applications.

Comparison with Other Glycosylated Serine Derivatives

Building BlockGlycosidic LinkageSugar TypeProtecting GroupsApplications
Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OHβ (1→O)GlcNAcAcetyl (3)O-GlcNAcylated peptides
Fmoc-Ser[GalNAc(Ac)3-α-D]-OHα (1→O)GalNAcAcetyl (3)Mucin-type O-glycopeptides
Fmoc-L-Ser(β-O-GlcNAc)-OHβ (1→O)GlcNAcNoneUnprotected glycopeptides
Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OHβ (1→O)GlcNAcTBDMS (3)Acid-stable glycopeptides

Other Glycosylated Amino Acid Building Blocks

In addition to serine derivatives, several other glycosylated amino acid building blocks have been developed:

  • Fmoc-L-Asn((Ac)3-β-D-GlcNAc)-OH: For N-linked glycopeptide synthesis

  • Fmoc-L-Thr((Ac)3-β-D-GlcNAc)-OH: Alternative O-linked glycosylation site

  • Fmoc-L-Cys(β-GlcNAc(OAc)3)-OH: For S-glycosylated peptides

  • Fmoc-L-Hyp[Ara(OAc)n]-OH: For plant-specific glycopeptide hormones

Analytical Characterization and Quality Control

Commercial Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is typically characterized using various analytical techniques to ensure purity and structural integrity.

Chromatographic Analysis

HPLC is commonly used for purity determination:

  • Reversed-phase HPLC using C18 columns

  • Mobile phase typically consisting of acetonitrile/water gradients with 0.1% TFA

  • Detection at 220 nm and 254 nm (for the Fmoc chromophore)

  • Commercial products typically have ≥95% purity by HPLC

Mass Spectrometry Data

High-resolution mass spectrometry provides confirmation of molecular identity:

  • HRESI-MS (EI): m/z [M+Na]+ calculated for C32H36N2NaO13: 679.2217

  • Found: 679.2110

Structural Verification

Complete structural verification typically includes:

  • 1H and 13C NMR spectroscopy

  • 2D NMR techniques (COSY, HSQC, HMBC)

  • IR spectroscopy for functional group identification

  • Optical rotation to confirm stereochemistry

Current Research and Applications

Biological Significance of O-GlcNAcylation

O-GlcNAcylation is a post-translational modification that plays crucial roles in various cellular processes:

  • Regulation of protein function, localization, and stability

  • Involvement in cellular signaling pathways

  • Interplay with phosphorylation in protein regulation

  • Implications in diseases such as diabetes, cancer, and neurodegenerative disorders

The availability of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH enables researchers to synthesize homogeneous O-GlcNAcylated peptides for studying these biological processes.

Recent Developments in Glycopeptide Chemistry

Recent research has focused on improving the incorporation of glycosylated amino acids into peptides:

  • Development of microwave-assisted SPPS methods for faster coupling

  • Optimization of protecting group strategies for selective deprotection

  • Creation of multi-glycosylated peptides with defined structures

  • Development of chemoenzymatic approaches for glycopeptide synthesis

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